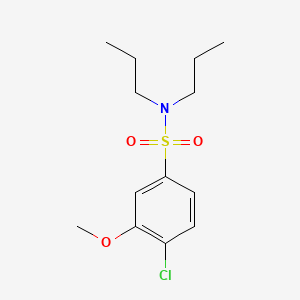

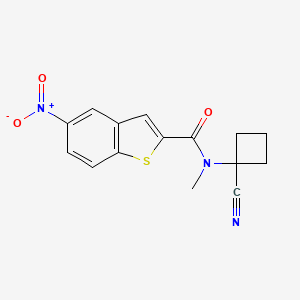

4-chloro-3-methoxy-N,N-dipropylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfonamide derivatives is a topic of interest in several studies. For instance, one study describes the synthesis of a series of sulfonamides derived from 4-methoxyphenethylamine, which involved the reaction with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution. This reaction yielded a parent molecule that was further treated with various alkyl/aralkyl halides to produce a series of new derivatives. The structural characterization of these derivatives was confirmed by spectroscopic techniques and elemental analysis .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds has been extensively studied. For example, a sulfonamide compound with a 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide structure was synthesized and characterized using various techniques, including FT-IR, NMR, UV-Vis, and X-ray crystallography. The compound crystallized in the monoclinic space group and its structure was further analyzed using density functional theory (DFT) calculations, which provided insights into vibrational frequencies, chemical shifts, and absorption wavelengths .

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions. One study reports the iodobenzene-catalyzed cyclization of 2-aryl-N-methoxyethanesulfonamides with m-chloroperoxybenzoic acid to yield 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides. This reaction involves the formation of reactive hypervalent iodine species that react in an electrophilic manner with the sulfonamides . Another study describes the use of N-chloro-N-methoxybenzenesulfonamide as a chlorinating reagent for various substrates, including diketones, phenols, and aromatic amines, to obtain chlorinated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For instance, the isostructural crystals of various 4,4'-disubstituted N-phenylbenzenesulfonamides exhibit a range of hydrogen-bonded molecular chains, indicating adaptability to different molecular shapes. This adaptability is reflected in the properties of the compounds, such as solubility and melting points . Additionally, the title compound in another study, N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide, displays an approximate V-shaped conformation with intramolecular hydrogen bonding, which could affect its reactivity and interaction with other molecules .

Propiedades

IUPAC Name |

4-chloro-3-methoxy-N,N-dipropylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClNO3S/c1-4-8-15(9-5-2)19(16,17)11-6-7-12(14)13(10-11)18-3/h6-7,10H,4-5,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYAVBKFNQPRHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC(=C(C=C1)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B3003758.png)

![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B3003761.png)

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3003772.png)